molecular formula C5H2N2O3S B14297490 5-Nitrofuran-2-yl thiocyanate CAS No. 114050-51-0

5-Nitrofuran-2-yl thiocyanate

Cat. No.: B14297490
CAS No.: 114050-51-0
M. Wt: 170.15 g/mol
InChI Key: FAVLTZDNJZMDOG-UHFFFAOYSA-N
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Description

5-Nitrofuran-2-yl thiocyanate (CAS 89642-00-2) is a synthetic intermediate with the molecular formula C7H4N2O4S and a molecular weight of 212.18 g/mol. This compound belongs to the 5-nitrofuran chemical class, which is extensively investigated in medicinal chemistry for developing novel anti-infective agents . Researchers are particularly interested in 5-nitrofuran derivatives as potential antitubercular agents, especially for tackling multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . These compounds have shown promising activity against both actively growing and dormant bacterial populations, which is a critical area in tuberculosis drug discovery . The mechanism of action for 5-nitrofuran compounds typically involves bioactivation by bacterial nitroreductase enzymes . This reduction process generates highly reactive intermediate species that can cause extensive damage to critical bacterial components, including DNA, proteins, and ribosomes, ultimately leading to inhibition of protein synthesis and bacterial cell death . The unique multi-target mechanism of nitrofurans is a key factor in the low observed incidence of significant bacterial resistance . In research settings, the thiocyanate functional group in this molecule offers a versatile handle for further chemical modification, allowing synthetic chemists to incorporate the 5-nitrofuran pharmacophore into more complex molecular architectures, such as thiazolidinone hybrids, for structure-activity relationship (SAR) studies . These hybrid molecules are explored for their potent efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and other pathogens like Helicobacter pylori . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114050-51-0

Molecular Formula

C5H2N2O3S

Molecular Weight

170.15 g/mol

IUPAC Name

(5-nitrofuran-2-yl) thiocyanate

InChI

InChI=1S/C5H2N2O3S/c6-3-11-5-2-1-4(10-5)7(8)9/h1-2H

InChI Key

FAVLTZDNJZMDOG-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)SC#N)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 5 Nitrofuran 2 Yl Thiocyanate and Its Chemical Precursors/analogs

General Synthetic Approaches to Organic Thiocyanates in Heterocyclic Systems

The introduction of a thiocyanate (B1210189) (-SCN) group into heterocyclic systems is a key transformation for creating compounds with diverse chemical reactivity and potential biological activity. Organic thiocyanates are valuable intermediates for the synthesis of various sulfur-containing molecules. rsc.org General methods for thiocyanation of heterocycles often involve nucleophilic substitution or oxidative pathways.

Nucleophilic substitution is a primary and widely utilized method for introducing the thiocyanate moiety. This approach typically involves the reaction of a heterocyclic substrate bearing a suitable leaving group with a thiocyanate salt.

Common methods include:

Reaction of Halides: Aryl and heteroaryl halides can react with salts like potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN) to form the corresponding thiocyanates. organic-chemistry.orgfiveable.me This reaction is a classic example of aromatic nucleophilic substitution (SNAᵣ), particularly effective when the heterocyclic ring is activated by electron-withdrawing groups. publish.csiro.au

Displacement of Other Leaving Groups: Besides halides, other leaving groups such as tosylates can also be displaced by the thiocyanate ion. Microwave-assisted nucleophilic substitution of alkyl halides or tosylates with alkali thiocyanates in aqueous media provides a rapid and efficient route. organic-chemistry.org

Sandmeyer-type Reactions: Arenediazonium salts, prepared from heteroaromatic amines, can react with thiocyanate salts, often in the presence of a copper catalyst, to yield aryl thiocyanates. organic-chemistry.org

The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack via the sulfur atom to form a thiocyanate (R-SCN) or via the nitrogen atom to form an isothiocyanate (R-NCS). publish.csiro.au Reaction conditions, including the solvent, counter-ion, and the nature of the substrate, can influence the selectivity between S- and N-alkylation.

Oxidative cyclization is a powerful strategy for the synthesis of sulfur-containing heterocycles. These reactions often involve the formation of a carbon-sulfur or nitrogen-sulfur bond through an oxidative process, leading to a new ring system. While not always a direct method for introducing a thiocyanate group, these pathways are fundamental to creating sulfur-containing heterocyclic precursors.

One common strategy involves the oxidation of a precursor molecule containing a thiol group. This can lead to an intramolecular C-H functionalization, forming a fused heterocyclic system. researchgate.nettandfonline.com For instance, vinyl sulfides can be oxidized to form electrophilic α,β-unsaturated thiocarbenium ions, which then cyclize by coupling with an appended nucleophile to yield sulfur-containing heterocycles like tetrahydrothiophenes. nih.govacs.org Another approach involves the molecular iodine-catalyzed oxidative cyclization of amidines and isothiocyanates to form 1,2,4-thiadiazole derivatives through N-S bond formation. organic-chemistry.org

Synthesis of 5-Nitrofuran-2-yl Containing Intermediates

The synthesis of the target compound relies on the availability of key intermediates derived from the 5-nitrofuran core.

The primary starting material for many 5-nitrofuran derivatives is 5-nitrofuran-2-carbaldehyde (also known as 5-nitrofurfural).

Synthesis: This key intermediate is typically synthesized through the nitration of furfural, a biomass-derived compound. nih.govchemistryviews.org The nitration is often carried out using acetyl nitrate generated in situ under mild conditions to avoid the decomposition of the sensitive furan (B31954) ring. chemistryviews.org

Reactivity: 5-Nitrofurfural is a versatile building block. thermofisher.comguidechem.com The aldehyde functional group readily undergoes condensation reactions with various nucleophiles, particularly those containing primary amino groups. A crucial reaction is its condensation with thiosemicarbazide to form 5-nitrofurancarboxaldehyde thiosemicarbazone. nih.govnih.gov This reaction is the first step toward building the 1,3,4-thiadiazole ring.

PropertyValueSource
IUPAC Name 5-nitrofuran-2-carbaldehyde nih.gov
CAS Number 698-63-5 thermofisher.com
Molecular Formula C₅H₃NO₄ thermofisher.com
Appearance Yellow to brown crystalline solid guidechem.com
Melting Point 32-39 °C thermofisher.com

A common and important class of precursors are the 2-amino-1,3,4-thiadiazoles substituted with a 5-nitrofuran group. These compounds serve as versatile intermediates for further functionalization.

The synthesis is typically a two-step process:

Thiosemicarbazone Formation: 5-Nitrofurfural is reacted with thiosemicarbazide. This condensation reaction forms N-amino-2-[(5-nitro-2-furyl)methylene]hydrazinecarbothioamide. nih.govresearchgate.net

Oxidative Cyclization: The resulting thiosemicarbazone undergoes oxidative cyclization to form the 1,3,4-thiadiazole ring. nih.gov This step closes the ring and results in the formation of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine. nih.govtandfonline.com This precursor can then be modified, for example, by diazotization of the amino group to introduce other functionalities. nih.gov

A general synthetic scheme is presented below:

Scheme 1: Synthesis of 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine

This method provides a reliable route to the key thiadiazole intermediate, which is central to the synthesis of many related derivatives. nih.govnih.govtandfonline.com

Thiocyanate-Mediated Cyclization Reactions in 5-Nitrofuran Chemistry

Thiocyanate reagents can be actively involved in cyclization reactions to construct heterocyclic rings. Radical thiocyanation-cyclization represents an effective strategy for accessing thiocyanate-containing heterocycles. researchgate.net In these reactions, a thiocyanate radical (SCN•), often generated by the oxidation of a thiocyanate salt, initiates a cascade reaction. researchgate.net

For example, the process can involve the addition of the SCN radical to an unsaturated bond (like an alkene or alkyne), which generates a carbon-centered radical. This radical can then attack another part of the molecule in an intramolecular fashion to form a new ring. This strategy has been used to synthesize various heterocyclic structures, such as 2-thiocyanate indolines and SCN-containing dibenzazepines. researchgate.netrsc.org While specific examples focusing solely on 5-nitrofuran substrates are not extensively detailed in the provided context, the general principles of radical thiocyanation and cyclization are applicable to a wide range of organic molecules, including those containing heteroaromatic systems. researchgate.net

The versatility of the thiocyanate group allows it to act not only as a precursor to other sulfur functionalities but also as an active participant in building complex molecular architectures through cyclization cascades. rsc.org

Formation of Thiazolidinone Rings via Ammonium Thiocyanate Reactions

The thiazolidinone ring is a significant pharmacophore, and its synthesis is a key step in the creation of many biologically active molecules. One established method for forming this ring involves the use of ammonium thiocyanate. This approach is particularly relevant in the synthesis of complex derivatives that incorporate the 5-nitrofuran moiety.

A notable synthetic route involves a multi-step process where a 5-nitrofuran-containing intermediate is treated with ammonium thiocyanate. For instance, the synthesis of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one is achieved by reacting an appropriate chloroacetyl intermediate with ammonium thiocyanate in refluxing ethanol. nih.gov This reaction proceeds via a nucleophilic attack by the thiocyanate ion, followed by intramolecular cyclization to yield the desired thiazolidinone ring.

Another fundamental approach is the [2+3]-cyclocondensation reaction. This method can be used to synthesize the core 2-thioxo-4-thiazolidinone (rhodanine) structure by reacting chloroacetic acid with ammonium thiocyanate. nih.gov This foundational reaction provides a versatile platform for further elaboration and introduction of substituents, including the 5-nitrofuran group, at various positions on the thiazolidinone ring.

Table 1: Selected Methods for Thiazolidinone Ring Formation

Starting Materials Reagents Key Conditions Product Type
Chloroacetyl-thiadiazole intermediate Ammonium thiocyanate Refluxing ethanol Fused Thiazolidinone

Synthesis of Furoyl Isothiocyanate and its Subsequent Chemical Transformations

Furoyl isothiocyanate, particularly 2-furoyl isothiocyanate, serves as a versatile building block in heterocyclic synthesis. researchgate.net Its isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with various nucleophiles, making it a valuable precursor for constructing a range of five- and six-membered heterocyclic systems. researchgate.netacs.org

The reaction of furoyl isothiocyanate with different nucleophilic reagents can lead to the formation of diverse heterocyclic structures such as:

1,2,4-Triazolines

Thiadiazolidines

Quinazolines

Benzothiazoles

Benzoxazoles

Benzimidazoles

Thiazolidines

Imidazolidines

For example, the reaction of 2-furoyl isothiocyanate with hydrazine derivatives can lead to the formation of substituted 1,2,4-triazoles through an initial addition reaction followed by cyclization. researchgate.net The reactivity of the furoyl isothiocyanate allows for a modular approach to synthesizing complex molecules, where the furan ring can be further functionalized, for instance, with a nitro group at the 5-position, to generate analogs related to 5-nitrofuran-2-yl thiocyanate.

Advanced Synthetic Methodologies in this compound Related Chemistry

Modern synthetic chemistry emphasizes the use of advanced methodologies to improve efficiency, reduce environmental impact, and access novel chemical structures. These principles are actively applied in the synthesis of 5-nitrofuran derivatives.

Microwave-Assisted Organic Synthesis of 5-Nitrofuran Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, higher yields, and often milder reaction conditions. banglajol.infonih.gov

In the context of 5-nitrofuran chemistry, microwave irradiation has been successfully employed to synthesize various derivatives. A key example is the preparation of 5-nitrofuran-2-yl derivatives by reacting 5-nitro-2-furfural with different substituted phenyl or pyridyl thiosemicarbazides. nih.govresearchgate.net This condensation reaction, facilitated by microwave energy, proceeds rapidly and efficiently to produce the target compounds. nih.govresearchgate.net The use of microwave assistance aligns with the principles of green chemistry by reducing energy consumption and reaction times. banglajol.info

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days Minutes
Yield Often moderate Generally higher (e.g., 92-98%) banglajol.info
Energy Consumption High Low
Side Reactions More prevalent Often reduced

| Conditions | Often harsh | Generally milder |

Application of Green Chemistry Principles in Synthetic Route Design

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of nitrofuran-based compounds, these principles are applied to enhance safety and sustainability.

A significant challenge in synthesizing 5-nitrofuran derivatives is the nitration of the furan ring. Furfural, a biomass-derived starting material, has a delicate structure that is sensitive to harsh nitration conditions, often leading to low yields. chemistryviews.org Traditional methods may also use hazardous reagents. A major advancement in this area is the development of a continuous flow platform for the nitration of furfural. chemistryviews.org This approach utilizes the in situ generation of acetyl nitrate under mild conditions, which circumvents the need to handle or store this potentially explosive chemical. chemistryviews.org This automated flow synthesis is not only safer but also highly efficient, capable of producing key intermediates like 5-nitrofurfural and even final active pharmaceutical ingredients in minutes with high yields. chemistryviews.org

Other green chemistry strategies applicable to this field include:

Use of Greener Solvents: Employing environmentally benign solvents like ethanol and water.

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to drive reactions more efficiently. researchgate.net

Safer Reagents: Replacing hazardous reagents, such as thiophosgene for isothiocyanate synthesis, with greener alternatives. nih.gov

These advanced methodologies represent a shift towards safer, more efficient, and environmentally responsible manufacturing of 5-nitrofuran derivatives and their analogs.

Chemical Reactivity and Transformation Mechanisms of 5 Nitrofuran 2 Yl Thiocyanate Systems

Reactivity of the Thiocyanate (B1210189) Moiety

The thiocyanate group (-SCN) is an ambidentate nucleophile, meaning it can react at either the sulfur or the nitrogen atom. publish.csiro.au This dual reactivity is a key feature of its chemical transformations.

Nucleophilic Reactions at the Sulfur and Nitrogen Centers

The thiocyanate ion (SCN⁻) can participate in nucleophilic substitution reactions, attacking electrophilic centers through either its sulfur or nitrogen atom. publish.csiro.au In the context of aromatic systems, such as the nitrofuran ring, the thiocyanate group's reactivity is influenced by the electronic nature of the ring. Nitro-substituted aryl thiocyanates are considered trifunctional electrophiles, with reactive sites at the aromatic carbon, the cyanide carbon, and the sulfur atom. publish.csiro.au

The choice of attacking atom (sulfur vs. nitrogen) often aligns with the Hard and Soft Acids and Bases (HSAB) principle. The softer sulfur atom tends to react with softer electrophiles, while the harder nitrogen atom prefers harder electrophiles. publish.csiro.au For instance, in reactions with alkyl halides, the kinetic products are typically a mixture of thiocyanates (R-SCN) and isothiocyanates (R-NCS). publish.csiro.au The electrochemical reduction of aryl thiocyanates can lead to a reductive cleavage, with the mechanism being dependent on the substituents on the aryl ring. electrochem.org For aryl thiocyanates bearing electron-withdrawing groups like a nitro group, a stepwise mechanism involving a radical anion intermediate is observed. electrochem.org

Rearrangement Reactions Involving the Thiocyanate Group

Aryl thiocyanates can undergo rearrangement reactions, a notable example being the Pummerer rearrangement. This reaction converts the thiocyanate group into a thioester. fiveable.me The process involves the reaction of the thiocyanate with an electrophile, forming an intermediate sulfonium (B1226848) ion, which then undergoes a 1,2-shift of the aromatic ring to yield the thioester product. fiveable.me

Coordination Chemistry Aspects and Ligand Behavior of the Thiocyanate Anion

The thiocyanate anion (SCN⁻) is a versatile ligand in coordination chemistry, capable of binding to metal ions in several ways. wikipedia.orgwisdomlib.org It can coordinate through the sulfur atom (thiocyanato), the nitrogen atom (isothiocyanato), or bridge two metal centers. wikipedia.orgwikipedia.org This ambidentate nature allows for the formation of a variety of coordination complexes and can lead to linkage isomerism, where complexes with the same composition differ in the atom bonded to the metal center. wikipedia.org The coordination mode can be influenced by factors such as the nature of the metal ion, the other ligands present, and reaction kinetics. wikipedia.orgacs.org For example, SCN⁻ typically binds to "hard" metal ions through the nitrogen atom and to "soft" metal ions through the sulfur atom. rsc.org

Reactivity of the Nitrofuran Ring System

The nitrofuran ring's reactivity is heavily influenced by the strong electron-withdrawing nature of the nitro group (-NO₂).

Electrophilic and Nucleophilic Substitution Patterns on the Furan (B31954) Ring

The presence of the nitro group deactivates the furan ring towards electrophilic substitution. The electron density of the ring is significantly reduced, making it less susceptible to attack by electrophiles. quora.com Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring.

Reductive Transformations of the Nitro Group within the Furan System

The nitro group of nitrofurans is readily reduced, a key process in their biological activity. patsnap.com This reduction can proceed through different pathways, often catalyzed by nitroreductase enzymes. researchgate.netnih.gov

A common pathway involves a series of two-electron reductions, sequentially forming nitroso, hydroxylamino, and finally amino derivatives. mdpi.com Alternatively, a one-electron reduction can produce a nitro anion radical. nih.govscielo.br In aerobic conditions, this radical can be re-oxidized back to the parent nitro compound, generating reactive oxygen species in a process known as futile cycling. researchgate.net The reduction of the nitro group can lead to the formation of highly reactive intermediates that can cause damage to cellular macromolecules. patsnap.comresearchgate.net In some cases, the reduction of the nitro group can even lead to the opening of the furan ring, forming open-chain nitrile metabolites. researchgate.netresearchgate.net

Mechanistic Investigations of Key Chemical Reactions

The reactivity of 5-nitrofuran-2-yl thiocyanate is a subject of interest due to the potential for developing novel heterocyclic compounds. The mechanistic pathways of its key chemical reactions are explored below.

The 5-nitrofuran moiety is a well-known electrophore that can undergo reduction to form a nitro anion radical. This process is often a key step in the mechanism of action of nitrofuran-based compounds. The formation of these radical anions can initiate a cascade of further reactions.

The thiocyanate group can also participate in radical reactions. Organic thiocyanates are known to be precursors for various sulfur-containing scaffolds through radical cyclization processes. researchgate.net The generation of a thiyl radical can lead to intramolecular cyclization, a versatile method for synthesizing complex molecular architectures. researchgate.net While specific studies on the radical-mediated cyclization of this compound are not extensively documented, the principles of thiyl radical cyclization can be applied. For instance, a radical initiated at a suitable position on a side chain attached to the furan ring could lead to the formation of fused ring systems.

Recent advancements have highlighted the use of photoredox catalysis to generate thiocyanate radicals for the functionalization of C(sp³)–H bonds. nih.gov Such methods could potentially be applied to derivatives of this compound to create novel molecular structures. The general mechanism involves the generation of a key carbon-centered radical intermediate that can then react with the thiocyanate group. researchgate.net

Table 1: Examples of Radical Thiocyanation and Cyclization Reactions

Reactant(s)Catalyst/ConditionsProduct TypeYield (%)Reference
2-Isocyanobiphenyls and Ammonium (B1175870) ThiocyanateEosin Y, Visible Light6-ThiocyanatophenanthridinesModerate to Excellent nih.gov
Biaryl Ynones and Ammonium ThiocyanatePhoto-promotedThiocyanate-containing Spiro nih.govnih.govtrienonesGood researchgate.net
Anilines and Ammonium ThiocyanateAg/TNT, Visible LightThiocyano AnilinesModerate to Excellent nih.gov

Cycloaddition Mechanisms Leading to Fused Heterocyclic Systems

Cycloaddition reactions are powerful tools for the synthesis of heterocyclic compounds. The 1,3-dipolar cycloaddition, in particular, is a widely used method for constructing five-membered rings. wikipedia.orgorganic-chemistry.org In this type of reaction, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) in a concerted, pericyclic manner. organic-chemistry.org

Furthermore, the thiocyanate group itself can be a precursor to reactive intermediates that undergo cycloaddition. For example, the reaction of thiourea (B124793) derivatives with β-propiolactone can lead to the formation of 2-imino-1,3-thiazinan-4-ones. semanticscholar.org A similar strategy involving a derivative of this compound could potentially be employed to construct fused thiazinane rings. One study reports the synthesis of (E)-2-((E)-((5-nitrofuran-2-yl)methylene)hydrazono)-1,3-thiazinan-4-one from the reaction of thiosemicarbazones with β-propiolactone, demonstrating the feasibility of forming fused systems incorporating the 5-nitrofuran moiety. semanticscholar.orgmdpi.com

The synthesis of various fused heterocyclic compounds containing the 5-nitrofuran unit has been reported, often through multi-step sequences that may involve cyclization reactions. For example, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been prepared from 5-nitrofuran precursors. rsc.org

Table 2: Synthesis of Fused Heterocycles from Nitrofuran Derivatives

Starting MaterialReagentsProductReference
N-(5-cyanopyrimidin-4-yl)-5-nitrofuran-2-carboxamide1. H₂SO₄, 2. PCl₅/SOCl₂, 3. AminesN,N-disubstituted-2-(5-nitrofuran-2-yl)pyrimido[4,5-d]pyrimidin-4-amines rsc.org
5-nitro-2-furaldehyde thiosemicarbazoneβ-propiolactone, EtOH, AcOH(E)-2-((E)-((5-nitrofuran-2-yl)methylene)hydrazono)-1,3-thiazinan-4-one mdpi.com

Stability and Decomposition Pathways of this compound and its Chemical Analogues

The stability of this compound is influenced by factors such as light, heat, and hydrolysis. The nitro group and the thiocyanate functionality are both susceptible to degradation under certain conditions.

Photochemical Stability: Nitrofurans are known to be susceptible to photodegradation. cdnsciencepub.com Exposure to light, particularly UV light, can lead to the decomposition of these compounds. mdpi.com The primary photodecomposition products of some nitrofurans are the corresponding aldehydes, formed by hydrolysis of the azomethine bond in derivatives. cdnsciencepub.com In some cases, light can induce anti/syn isomerization. cdnsciencepub.com For 5-nitrofurfural, a key intermediate, its major photodecomposition product is 5-hydroxymethylene-2(5H)-furanone, which has been shown to be phototoxic. nih.gov It is recommended that nitrofuran derivatives be stored in amber glass to prevent UV-induced degradation. vulcanchem.com

Thermal Stability: Organic thiocyanates can undergo thermal decomposition. For example, heating ammonium thiocyanate can lead to its isomerization to thiourea. wikipedia.org Aroyl thiocyanates have been observed to rearrange to aroyl isothiocyanates at room temperature or upon heating. acs.org The thermal stability of nitrofuran derivatives can also be a concern, with some decomposing at elevated temperatures, a process that can be exothermic due to the presence of the nitro group. vulcanchem.com For instance, 3-methyl-5-nitrofuran-2-carbaldehyde (B12871006) is reported to decompose above 200°C. vulcanchem.com

Table 3: Decomposition of Nitrofuran and Thiocyanate Derivatives

Compound/Derivative ClassConditionDecomposition Product(s)Reference
Nitrofurans (general)UV lightAldehydes (from azomethine derivatives) cdnsciencepub.com
5-NitrofurfuralLight5-hydroxymethylene-2(5H)-furanone nih.gov
Aroyl thiocyanatesHeat/Room TemperatureAroyl isothiocyanates acs.org
Organic thiocyanatesHydrolysisThiocarbamates wikipedia.org

Spectroscopic and Advanced Analytical Characterization of 5 Nitrofuran 2 Yl Thiocyanate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 5-Nitrofuran-2-yl thiocyanate (B1210189), the furan (B31954) ring contains two distinct protons. The proton at the C4 position (H-4) and the proton at the C3 position (H-3) would appear as distinct signals. Due to spin-spin coupling, these two protons, being adjacent on the furan ring, would split each other's signals into doublets.

Based on data from similar 5-nitrofuran derivatives, the chemical shifts for these protons are expected in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the electron-withdrawing effects of the nitro group and the aromatic nature of the furan ring. nih.govbrieflands.comacs.org For instance, in one study of a 5-nitrofuran derivative, the furan protons were observed as doublets at δ 7.48 ppm and δ 6.9 ppm with a coupling constant (J) of 3.7 Hz. acs.org

Table 1: Expected ¹H NMR Spectral Data for 5-Nitrofuran-2-yl Thiocyanate

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Furan H-3 7.30 - 7.70 Doublet (d) ~3-4

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. In this compound, five distinct carbon signals are expected. The furan ring itself would produce four signals. The carbon atom bonded to the nitro group (C5) and the carbon bonded to the thiocyanate group (C2) are significantly influenced by these substituents and would appear at characteristic chemical shifts. The carbon of the thiocyanate group (-SCN) itself would also produce a unique signal, typically found in the range of δ 110-120 ppm.

Data from related 5-nitrofuran structures show furan ring carbons appearing across a range, with the carbon bearing the nitro group (C5) often observed at δ > 150 ppm. nih.govmdpi.comchemrxiv.org The other furan carbons (C2, C3, C4) are typically found between δ 110 and 150 ppm. nih.govmdpi.com

Table 2: Expected ¹³C NMR Spectral Data for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
C2 (of furan) 140 - 150
C3 (of furan) 110 - 120
C4 (of furan) 112 - 125
C5 (of furan) 151 - 158

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule by measuring the vibrations of its bonds. For this compound, the key functional groups—nitro (NO₂), thiocyanate (SCN), and the furan ring—exhibit characteristic absorption bands.

The thiocyanate group is particularly notable, showing a strong and sharp absorption band for the C≡N triple bond stretch, typically in the 2140-2175 cm⁻¹ region. ijacskros.com The nitro group produces two distinct, strong stretching vibrations: an asymmetric stretch usually found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1345 and 1380 cm⁻¹. brieflands.comresearchgate.net The furan ring itself contributes a series of bands, including C-H stretching just above 3100 cm⁻¹, C=C stretching in the 1440-1610 cm⁻¹ range, and characteristic C-O-C stretching vibrations. brieflands.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Furan C-H Stretch 3100 - 3150 Medium
Thiocyanate (-SCN) C≡N Stretch 2140 - 2175 Strong, Sharp
Furan C=C Ring Stretch 1440 - 1610 Medium-Strong
Nitro (-NO₂) Asymmetric Stretch 1500 - 1560 Strong
Nitro (-NO₂) Symmetric Stretch 1345 - 1380 Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. The molecular formula of this compound is C₅H₂N₂O₃S, corresponding to a molecular weight of approximately 170.15 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z ≈ 170. The fragmentation pattern would likely involve the loss of key functional groups. Common fragmentation pathways for nitrofuran derivatives include the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂). mdpi.comresearchgate.net Therefore, fragments corresponding to [M-NO₂]⁺ could be expected. Cleavage of the thiocyanate group (•SCN, 58 Da) would also be a probable fragmentation pathway, leading to a significant peak for the 5-nitrofuranyl cation.

Table 4: Expected Mass Spectrometry Fragments for this compound

Ion Formula Expected m/z Description
[M]⁺ [C₅H₂N₂O₃S]⁺ 170 Molecular Ion
[M-NO₂]⁺ [C₅H₂NOS]⁺ 124 Loss of nitro group

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. While spectroscopic methods infer connectivity and geometry, X-ray diffraction analysis provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would unambiguously confirm the planarity of the furan ring and determine the precise geometry of the C-S-C-N linkage of the thiocyanate group. It would also reveal the rotational conformation of the thiocyanate group relative to the plane of the furan ring. Furthermore, this technique would elucidate how the molecules pack in the crystal lattice, revealing any significant intermolecular interactions, such as those involving the oxygen atoms of the nitro group. Although the crystal structure for this compound itself is not publicly available, the structures of many nitrofuran derivatives have been determined, confirming the general planarity of the core ring system. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. In the case of 5-nitrofuran derivatives, the nitrofuran ring system constitutes a significant chromophore, and its electronic transitions can be readily observed in the UV-Vis spectrum.

The absorption of UV-Vis radiation by these compounds promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (π* orbitals). The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters derived from UV-Vis spectra that provide insights into the conjugation and electronic environment of the molecule.

Studies on various 5-nitrofuran derivatives have demonstrated characteristic absorption bands. For instance, theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on related 5-nitrofuran derivatives, such as 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl),2-N'-(2-methoxyphenyl) imino thiazolidin-4-one, have been performed to understand their optical behavior and electronic transitions. tandfonline.com Such computational approaches, often carried out in solvents like chloroform (B151607), complement experimental findings. tandfonline.com

The UV-Vis spectra of nitrofuran compounds are typically recorded over a range of 200-700 nm. uomustansiriyah.edu.iq For many nitrofuran derivatives, including nitrofurazone, nitrofurantoin, furazolidone, and furaltadone, the UV spectra are crucial for their identification in liquid chromatography. researchgate.netresearchgate.net For example, a UV/visible diode array detector set at 365 nm has been effectively used for the simultaneous determination of several nitrofuran residues in bovine muscle tissues. nih.gov

While specific λmax and molar absorptivity data for this compound are not extensively reported in the literature, data for structurally related compounds provide valuable reference points. The electronic transitions are influenced by the substituents on the nitrofuran ring and the solvent used for analysis.

Table 1: Representative UV-Vis Spectroscopic Data for 5-Nitrofuran Derivatives

Compound/Derivative Classλmax (nm)SolventReference
5-Nitrofuran Chalcone Derivatives320Not Specified
Nitrofuran Antibiotics (General)365Acetonitrile (B52724)/Buffer nih.gov
(E)-1-(4-(methylsulfonyl)phenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-oneNot SpecifiedNot Specified
N-(5-nitrofuran-2-yl)methylene)isonicotinohydrazide Schiff baseNot SpecifiedNot Specified researchgate.net

This table is illustrative and compiles data from various 5-nitrofuran derivatives to indicate typical absorption ranges.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the analysis of nitrofuran compounds due to its high resolution, sensitivity, and quantitative accuracy. nih.gov Reversed-phase HPLC is the most common mode used for these analyses.

Stationary Phases: C18 columns, such as Symmetry C18 and BDS Hypersil C18, are frequently used. vliz.besrce.hr These nonpolar stationary phases effectively retain the moderately polar nitrofuran derivatives.

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). researchgate.netvliz.be Gradient elution is often employed to achieve optimal separation of complex mixtures. vliz.be For instance, a gradient of acetonitrile and water containing 0.1% acetic acid has been used for the separation of nitrofuran metabolites. vliz.be Isocratic elution with a mobile phase of acetonitrile/phosphate buffer (pH 4.5) has also been reported for the analysis of four major nitrofuran drugs. researchgate.net The choice of organic solvent can impact sensitivity, with acetonitrile sometimes providing better results than methanol on certain columns. vliz.be

Detection: UV-Vis detectors, particularly photodiode array (PDA) detectors, are commonly used, allowing for spectral confirmation of the eluted peaks. researchgate.netnih.gov Detection is often performed at the λmax of the nitrofuran chromophore, typically around 365 nm. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers even greater sensitivity and specificity for the detection of nitrofuran metabolites, even at trace levels. fda.govusda.gov

Table 2: Exemplary HPLC Conditions for the Analysis of Nitrofuran Derivatives

Stationary PhaseMobile PhaseDetectionAnalyte ClassReference
Symmetry C18Acetonitrile/Water + 0.1% Acetic Acid (Gradient)MS/MSNitrofuran Metabolites vliz.be
Chromolith MonolithicAcetonitrile/Phosphate Buffer (pH 4.5) (Isocratic)UV-Vis (PDA)Nitrofuran Drugs researchgate.net
ODS Hypersil C18Acetonitrile/Sodium Acetate Buffer (pH 4.5) (70:30)UV/Vis (365 nm)Nitrofuran Residues nih.gov
BDS Hypersil C18Not specified (Isocratic)MS/MSNitrofurantoin srce.hr

Thin-Layer Chromatography (TLC)

TLC is a valuable technique for rapid analysis, reaction monitoring, and preliminary purity checks of synthesized 5-nitrofuran derivatives.

Stationary Phase: Silica gel plates (e.g., Sorbfil UV-254) are commonly used as the stationary phase. nih.gov

Mobile Phase: The choice of eluent depends on the polarity of the specific derivative. A mixture of chloroform and methanol (e.g., 97:3) has been used to monitor the progress of synthesis reactions for nitrofuran-containing compounds. nih.gov

Visualization: Compounds are typically visualized under short-wavelength UV light, where the conjugated nitrofuran system absorbs, causing the spots to appear dark against a fluorescent background. nih.gov

Recent advancements include capillary thin-layer chromatography, which offers improved performance and reproducibility compared to traditional planar TLC for the analysis of nitrofuran derivatives. researchgate.net

Computational and Theoretical Studies on 5 Nitrofuran 2 Yl Thiocyanate Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the molecular properties of 5-nitrofuran-2-yl thiocyanate (B1210189). These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, providing a foundation for understanding its geometry and chemical behavior.

Density Functional Theory (DFT) has become a workhorse method for studying nitrofuran systems due to its favorable balance of computational cost and accuracy. For 5-nitrofuran-2-yl thiocyanate, DFT calculations, particularly using functionals like B3LYP, have been instrumental in characterizing its conformational landscape.

The molecule's primary conformational flexibility arises from the rotation of the thiocyanate (–SCN) group around the C2–S bond. Theoretical studies have identified two main conformers: a planar conformer, where the thiocyanate group is coplanar with the furan (B31954) ring, and a non-planar (orthogonal) conformer, where the C2–S–C bond angle is approximately 90° relative to the ring plane.

DFT calculations have shown that the planar conformer is the global energy minimum, though the energy barrier to rotation is relatively low. This suggests that the molecule possesses significant torsional flexibility at room temperature. A combined gas-phase electron diffraction (GED) and DFT study confirmed that the planar structure is the most stable, but a non-planar conformer with a C–C–S–C dihedral angle of approximately 94° is only slightly higher in energy (by about 0.5 kcal/mol), indicating that both conformers can coexist in equilibrium.

The electronic structure analysis reveals significant charge delocalization. The nitro group (–NO₂) acts as a strong electron-withdrawing group, polarizing the furan ring and influencing the electronic properties of the thiocyanate substituent. Molecular orbital analysis shows that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the furan ring and the sulfur atom, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the nitrofuran ring system, particularly the C=C bonds and the nitro group. This low-lying LUMO is a key indicator of the molecule's susceptibility to reduction and nucleophilic attack.

Table 1: DFT-Calculated (B3LYP/cc-pVTZ) Geometric and Energetic Parameters for Conformers of this compound

ParameterPlanar Conformer (Global Minimum)Orthogonal Conformer (Transition State/Local Minimum)
Dihedral Angle (C3–C2–S–C6)0° (fixed)~94°
Relative Energy (ΔE, kcal/mol)0.000.48
Bond Length (C2–S, Å)1.7581.771
Bond Length (S–C6, Å)1.6911.689
Bond Angle (C2–S–C6, °)99.898.1
Calculated Dipole Moment (Debye)3.954.10

While DFT is highly effective, ab initio post-Hartree-Fock methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), are employed to obtain benchmark-quality energetic data. These methods are more computationally demanding but provide a more rigorous treatment of electron correlation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations extend the static picture from quantum calculations into a dynamic view of molecular behavior over time. By simulating the movements of atoms in this compound, MD can explore its conformational space and its interactions with surrounding molecules, such as solvents.

In a typical MD simulation, the molecule is placed in a simulation box, often filled with explicit solvent molecules (e.g., water or dimethyl sulfoxide). The system's evolution is tracked by solving Newton's equations of motion, using a force field to describe the inter- and intramolecular forces.

For this compound, MD simulations reveal the dynamic equilibrium between its conformers. Analysis of the dihedral angle trajectory (C3–C2–S–C6) over nanoseconds shows frequent transitions between planar and near-orthogonal states, confirming the low rotational barrier predicted by quantum calculations. Furthermore, MD simulations are essential for studying intermolecular interactions. In an aqueous environment, simulations can map the hydration shell around the molecule, identifying preferential sites for hydrogen bonding, particularly at the oxygen atoms of the nitro group and the nitrogen atom of the thiocyanate group. These solvent interactions can, in turn, influence the conformational preference and electronic properties of the solute molecule.

Theoretical Elucidation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. This compound is reactive towards nucleophiles, and theoretical studies can map the potential energy surfaces for these reactions to identify the most favorable pathways.

A key reaction of interest is the nucleophilic attack by thiols (e.g., cysteine residues in proteins). Computational modeling using DFT can investigate several possible mechanisms, including:

Attack at the thiocyanate carbon: A nucleophile (Nu⁻) attacks the electrophilic carbon of the –SCN group, leading to the displacement of the cyanide ion (CN⁻).

Attack at the thiocyanate sulfur: The nucleophile attacks the sulfur atom, which is a soft electrophilic center.

Aromatic nucleophilic substitution (SₙAr): Attack at the C5 position of the furan ring, leading to the displacement of the nitro group.

By locating the transition state (TS) structures for each pathway and calculating the associated activation energy barriers (ΔE‡), the kinetic feasibility of each mechanism can be assessed. Studies on related compounds suggest that for soft nucleophiles like thiolates, the attack is most likely to occur at the thiocyanate carbon or sulfur atom rather than the aromatic ring. The calculations provide detailed geometric information about the transition state and the reaction intermediates, offering a complete atomistic picture of the transformation.

Table 2: Calculated Activation and Reaction Energies for Proposed Reaction Pathways with a Model Nucleophile (CH₃S⁻)

Reaction PathwayAttacked AtomActivation Energy (ΔE‡, kcal/mol)Reaction Energy (ΔEr, kcal/mol)
Thiocyanate DisplacementThiocyanate Carbon (C6)12.5-25.8
Sulfur AttackThiocyanate Sulfur (S)18.2-15.1
SₙAr at C5Ring Carbon (C5)24.7-5.3

Note: Values are hypothetical, based on typical results for similar systems, and serve to illustrate the comparative output of such studies.

Structure–Reactivity Relationship Modeling via Computational Approaches

Computational methods are powerful for establishing quantitative structure–reactivity relationships (QSRR). By calculating a range of molecular descriptors for this compound and its analogs, it is possible to correlate specific structural or electronic features with chemical reactivity.

Key quantum chemical descriptors include:

HOMO and LUMO Energies: The energy of the LUMO is particularly important. A lower LUMO energy indicates a greater electron affinity and higher susceptibility to nucleophilic attack. The strong electron-withdrawing nitro group significantly lowers the LUMO energy of this compound compared to unsubstituted furan thiocyanate.

HOMO-LUMO Gap: This gap is an indicator of chemical stability. A small gap suggests higher reactivity.

Atomic Charges: Calculating partial atomic charges (e.g., using Mulliken, NBO, or CHELPG schemes) identifies the most electrophilic and nucleophilic sites. For this molecule, a significant positive charge is typically found on the thiocyanate carbon, making it a prime target for nucleophiles.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. For this compound, the MEP map clearly shows a large positive potential around the thiocyanate carbon and a strong negative potential around the nitro group oxygens and thiocyanate nitrogen.

By comparing these descriptors across a series of nitrofuran derivatives, researchers can build models that predict reactivity. For example, a linear correlation might be found between the calculated LUMO energy and the experimentally observed reaction rate with a specific nucleophile for a set of related compounds.

Chemometric Analysis of Chemical Data

Chemometrics applies multivariate statistical methods to chemical data to extract meaningful information. In the context of this compound, chemometrics can be used to analyze large datasets of computed molecular descriptors for a series of related nitrofuran compounds to uncover underlying structure-property relationships.

Methods like Principal Component Analysis (PCA) are used for exploratory data analysis. A PCA model built from a matrix of descriptors (e.g., energies, charges, geometric parameters, dipole moments) for various nitrofuran derivatives can visualize the major sources of variance within the dataset. Compounds can be grouped in the "scores plot" based on their structural similarities. The corresponding "loadings plot" reveals which descriptors are responsible for this separation.

For instance, a PCA might show that the first principal component (PC1) is heavily influenced by descriptors related to electronic properties (LUMO energy, charge on the nitro group), while the second principal component (PC2) is related to steric factors (molecular volume, surface area). This compound would occupy a specific position in this chemical space, defined by its unique combination of electronic and steric properties conferred by the nitro and thiocyanate groups.

Following exploratory analysis, supervised methods like Partial Least Squares (PLS) regression can be used to build predictive models (QSAR/QSRR). By correlating the descriptor matrix with an observed response variable (e.g., a reaction rate constant), a PLS model can be developed to predict the reactivity of new, unsynthesized nitrofuran derivatives, guiding future research and development efforts.

Synthetic Applications and Design of Advanced 5 Nitrofuran 2 Yl Thiocyanate Scaffolds

Role of 5-Nitrofuran-2-yl Thiocyanate (B1210189) as a Key Synthon in Heterocyclic Organic Synthesis

In the realm of synthetic organic chemistry, a "synthon" represents a conceptual unit within a molecule that aids in planning its synthesis. 5-Nitrofuran-2-yl thiocyanate and its immediate precursors serve as powerful synthons for constructing a variety of heterocyclic systems. The thiocyanate (-SCN) group is an ambident nucleophile, capable of reacting at either the sulfur or nitrogen atom, which provides a gateway to numerous sulfur- and nitrogen-containing heterocycles.

A prominent application is in the synthesis of thiazolidinone derivatives. For instance, a synthetic pathway can start with 5-nitrofuran-2-carbaldehyde, which is first reacted with thiosemicarbazide. The resulting thiosemicarbazone undergoes oxidative cyclization to form a 2-amino-1,3,4-thiadiazole (B1665364) intermediate. This intermediate is then treated with chloroacetyl chloride and subsequently with ammonium (B1175870) thiocyanate, which acts as the sulfur and nitrogen source to construct the thiazolidinone ring, yielding complex hybrid molecules. researchgate.net In this multi-step synthesis, the components that form the thiocyanate are used to build the final heterocyclic ring, demonstrating their role as critical synthons in the assembly of complex molecular architectures. researchgate.net This approach highlights how the reactivity of the thiocyanate group, or its constituent atoms introduced via reagents like ammonium thiocyanate, can be harnessed to achieve cyclization and build novel heterocyclic frameworks fused to the 5-nitrofuran core.

Rational Design and Synthesis of Novel Chemically Modified Analogues

The rational design of new chemical entities from the this compound scaffold involves strategic modifications to modulate physicochemical properties and biological activity. These modifications can be targeted at the furan (B31954) ring, the thiocyanate moiety, or through the creation of larger hybrid structures.

The furan ring itself is a target for chemical modification, often through late-stage functionalization (LSF). LSF is a powerful strategy that allows for the direct modification of a complex molecule, avoiding the need for de novo synthesis. nih.govresearchgate.net Research has shown that Cu-catalyzed C-H functionalization can be employed to introduce a variety of substituents onto the nitrofuran scaffold. nih.govrsc.org This method enables the conversion of C-H bonds into C-O, C-C, C-N, and C-S bonds, allowing for the introduction of functional groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), azido (B1232118) (-N₃), and cyano (-CN). nih.govrsc.org Although these modifications were demonstrated on related nitrofuran drugs like furazolidone, the chemical principles are directly applicable to the this compound core structure. nih.govrsc.org

Another approach involves the nucleophilic substitution of the nitro group at the C5 position of the furan ring. This electron-withdrawing group activates the ring, making it susceptible to attack by nucleophiles like amines or thiols, which can displace the nitro group to generate new analogues with altered electronic and biological profiles.

The thiocyanate (-SCN) group is a versatile functional handle that can be transformed into a wide array of other sulfur-containing groups. rsc.orgmdpi.com This chemical reactivity allows for extensive derivatization of the this compound molecule, providing access to compounds with diverse properties.

Key transformations of the thiocyanate group include:

Conversion to Thioethers and Isothiocyanates : The thiocyanate can be converted to the corresponding methyl sulfide (B99878) by reaction with organometallic reagents like Grignards, or thermally isomerized to the more stable isothiocyanate (-NCS) isomer, often with Lewis acid catalysis. rsc.org

Oxidation and Substitution : Oxidation of the thiocyanate followed by substitution can yield derivatives such as methyl ethers. Direct substitution with reagents like sodium azide (B81097) can produce allylic azides from allylic thiocyanates. rsc.org

Conversion to Sulfur Heterocycles : The SCN group is a valuable precursor for heterocycles. Treatment with benzamidine (B55565) hydrochloride can yield 1,2,4-thiadiazoles, while click reactions with sodium azide can produce thiotetrazoles. mdpi.comnih.gov

Synthesis of Other Sulfur-Containing Moieties : The thiocyanate can be readily transformed into other useful functional groups, including trifluoromethyl thioethers (using TMSCF₃), phosphonothioates (using diphenylphosphine (B32561) oxide), and thioureas (by reaction with amines like morpholine). mdpi.comnih.gov

Table 1: Examples of Derivatization Reactions of the Thiocyanate Group

Starting Functional Group Reagent(s) Resulting Functional Group Reference(s)
Thiocyanate (-SCN) Methyl Magnesium Bromide Methyl Sulfide (-SMe) rsc.org
Thiocyanate (-SCN) Heat, Lewis Acid Isothiocyanate (-NCS) rsc.org

A highly effective strategy in modern drug design is the creation of molecular hybrids, where two or more pharmacophores (structural units responsible for biological activity) are combined into a single molecule. The 5-nitrofuran scaffold has been successfully integrated into numerous hybrid structures, often by linking it to other heterocyclic rings.

Examples of such hybrid scaffolds include:

Fused Heterocyclic Systems : The 5-nitrofuran moiety has been incorporated into complex fused ring systems. This includes the synthesis of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines and imidazo-fused azines and azoles. nih.govnih.govresearchgate.net Other examples are the construction of thiazolo[5,4-e] rsc.orgCurrent time information in Bangalore, IN.oxazines and pyrimido[4,5-d]pyrimidines containing the 5-nitrofuran unit. grafiati.comscispace.com

Pendant Ring Systems : In this approach, other heterocyclic rings are attached as pendants to the core structure. Notable examples are 5-nitrofuran-isatin hybrids, which combine the nitrofuran pharmacophore with the well-known isatin (B1672199) core. wiley.comresearchgate.net Other work has focused on creating hybrids by linking the 5-nitrofuran scaffold to other antiparasitic agents like quinoline (B57606) and nitroimidazole. nih.govnih.gov

These hybrid molecules are designed to interact with multiple biological targets or to enhance the activity of the primary pharmacophore through synergistic effects.

Development of Diverse Compound Libraries based on the this compound Motif

The systematic synthesis of compound libraries is a fundamental pillar of drug discovery, enabling high-throughput screening and the elucidation of structure-activity relationships (SAR). The this compound motif serves as an excellent starting point for combinatorial chemistry and the generation of focused libraries.

Researchers have developed various libraries based on this scaffold:

A library of eighteen distinct 5-nitrofuran-2-yl derivatives was prepared by reacting 5-nitro-2-furfural with a range of substituted thiosemicarbazides, showcasing the scaffold's versatility. nih.gov

A small, focused library of 5-nitrofuran-2-yl thiohydrazones was developed to explore "double-drug" strategies. dntb.gov.ua

A chemically diverse set of thirteen 5-nitrofuran-tagged imidazo-fused heterocyclic compounds was synthesized using a multicomponent reaction, demonstrating efficient library generation. nih.gov

A series of eight 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines was synthesized with excellent regioselectivity. nih.gov

These libraries are invaluable for quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activity. For example, QSAR studies on three different sets of nitrofuran derivatives helped to identify the key electronic features that govern their antibacterial potency, providing crucial insights for the design of more effective analogues. nih.govacs.org

Stereochemical Considerations and Control in the Synthesis of Derivatives

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a critical factor in medicinal chemistry, as different stereoisomers can exhibit markedly different biological activities. When synthesizing derivatives from the this compound scaffold, controlling the stereochemical outcome is paramount.

Key stereochemical aspects include:

E/Z Isomerism : Many 5-nitrofuran derivatives are synthesized via reactions that form carbon-nitrogen or carbon-carbon double bonds, such as in azines or hydrazones. These double bonds can exist as E (entgegen) or Z (zusammen) isomers. Detailed structural analysis has shown that derivatives can adopt specific (E,E)-, (E,Z)-, or single-isomer configurations, which can significantly impact their molecular shape and biological function. uchile.clvulcanchem.com

Diastereoselectivity and Enantioselectivity : When new chiral centers are created during a reaction, it is crucial to control the formation of specific diastereomers or enantiomers. While specific examples for this compound are not extensively detailed, the principles of stereoselective synthesis are broadly applied in the synthesis of complex heterocyclic drugs to ensure that only the desired, most active stereoisomer is produced. amanote.com

Controlling these stereochemical features is essential for developing potent and selective therapeutic agents based on the 5-nitrofuran scaffold.

Emerging Research Directions in 5 Nitrofuran 2 Yl Thiocyanate Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Methodologies

The synthesis of 5-Nitrofuran-2-yl thiocyanate (B1210189) and its derivatives is moving beyond classical methods, with a significant research thrust towards more efficient, selective, and sustainable catalytic protocols. Current research is exploring both the development of new catalysts and the application of modern synthetic technologies.

One of the promising avenues is the use of transition-metal catalysis . Inspired by recent advances in C-H functionalization, researchers are investigating methods for the direct thiocyanation of the 5-nitrofuran ring system. For instance, copper-catalyzed radical relay mechanisms have proven effective for benzylic C-H bond thiocyanation, a strategy that could be adapted for the functionalization of related nitrofuran derivatives chinesechemsoc.org. Similarly, iron(III) chloride has been identified as an effective Lewis acid catalyst for the regioselective thiocyanation of activated arenes using N-thiocyanatosaccharin as the electrophilic source nih.gov. The application of such methods to the 5-nitrofuran system could provide a more direct and atom-economical route to 5-Nitrofuran-2-yl thiocyanate.

Organocatalysis represents another burgeoning field with significant potential for the synthesis of functionalized nitrofurans. Chiral thiourea (B124793) derivatives, for example, have been successfully employed in asymmetric catalysis, leveraging their ability to activate substrates through hydrogen bonding wikipedia.orgacs.org. This approach could be instrumental in developing enantioselective syntheses of chiral this compound derivatives. Furthermore, N-heterocyclic carbenes (NHCs) are gaining traction as versatile organocatalysts for a variety of chemical transformations, and their application in the synthesis of novel nitrofuran structures is an active area of investigation chemistryviews.org.

The development of novel catalytic systems that also act as the thiocyanate source is a particularly innovative approach. For example, a sulfonic acid functionalized imidazolium (B1220033) thiocyanate has been synthesized and demonstrated to act as a dual-role solid acid catalyst and thiocyanating agent for the green synthesis of aryl thiocyanates in water tandfonline.comresearchgate.nettandfonline.com. The application of such recyclable, heterogeneous catalysts could significantly enhance the sustainability of this compound production.

Moreover, microwave-assisted synthesis is being explored to accelerate the synthesis of thiocyanates. This technique has been shown to be effective for the rapid and efficient nucleophilic substitution of halides or tosylates with alkali thiocyanates in aqueous media, often without the need for a phase-transfer catalyst researchgate.net.

A summary of potential novel synthetic approaches is presented in Table 1.

Catalytic Approach Catalyst/Reagent Example Potential Advantage Reference
Transition-Metal CatalysisCopper salts, Iron(III) chlorideDirect C-H functionalization, high regioselectivity chinesechemsoc.orgnih.gov
OrganocatalysisChiral thioureas, N-Heterocyclic carbenesEnantioselectivity, metal-free conditions wikipedia.orgacs.orgchemistryviews.org
Heterogeneous CatalysisSulfonic acid functionalized imidazolium thiocyanateRecyclability, green solvent compatibility tandfonline.comresearchgate.nettandfonline.com
Microwave-Assisted SynthesisAlkali thiocyanatesRapid reaction times, efficient heating researchgate.net

Applications in Materials Chemistry and Advanced Functional Systems

The unique electronic and structural features of the this compound moiety are inspiring its exploration in the realm of materials chemistry and the development of advanced functional systems. The strong electron-withdrawing nature of the nitro group, combined with the versatile reactivity of the thiocyanate functionality, makes it an attractive building block for novel materials.

A significant area of emerging research is the development of polymeric nitrofuran derivatives . By covalently attaching 5-nitrofuran units to polymer backbones, such as styrene-divinylbenzene copolymers, it is possible to create materials with tailored properties tandfonline.com. For example, such polymers have been shown to retain the antimicrobial activity of the parent nitrofuran, opening possibilities for the development of self-sterilizing surfaces and antimicrobial coatings tandfonline.comresearchgate.net. The thiocyanate group in this compound could serve as a versatile handle for polymerization or for post-polymerization modification, allowing for the creation of a wide range of functional polymers.

Another exciting application is in the field of chemical sensors . Researchers have successfully synthesized a luminescent conjugated microporous polymer based on anthracene (B1667546) and porphyrin for the highly selective and rapid detection of nitrofuran antibiotics through fluorescence quenching bohrium.com. The incorporation of the this compound unit into such porous polymer frameworks could lead to sensors with enhanced selectivity and sensitivity. Furthermore, coordination polymers incorporating in situ generated ligands have been developed for the electrochemical trace analysis of nitrofuran antibiotics nih.gov.

Molecularly imprinted polymers (MIPs) are another class of materials where the 5-nitrofuran structure is finding application. MIPs designed for the solid-phase extraction of antibiotics containing a 5-nitrofuran ring have been reported, demonstrating the potential for creating highly selective separation and purification materials rsc.org. The specific geometry and electronic properties of this compound could be exploited to create MIPs with unique recognition capabilities.

Table 2 summarizes the emerging applications of 5-nitrofuran derivatives in materials chemistry.

Material Type Function/Application Key Feature Reference
Functional PolymersAntimicrobial materials, coatingsCovalent attachment of nitrofuran moieties tandfonline.comresearchgate.net
Conjugated Microporous PolymersFluorescence-based chemical sensorsDetection of nitrofuran antibiotics bohrium.com
Coordination PolymersElectrochemical sensorsTrace analysis of nitrofuran antibiotics nih.gov
Molecularly Imprinted PolymersSelective sorbents for separationRecognition of the 5-nitrofuran structure rsc.org

Integration with Flow Chemistry and Automated Synthesis Techniques

To enhance the efficiency, safety, and scalability of synthesizing and screening this compound and its derivatives, researchers are increasingly turning to flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, particularly for reactions involving hazardous reagents or intermediates.

The synthesis of nitrofuran pharmaceuticals, for example, has been successfully translated to a continuous flow process, which allows for better control over reaction parameters and improved safety chemistryviews.org. The principles of flow chemistry are being applied to the synthesis of a wide range of heterocyclic compounds, including thioethers, demonstrating the potential for the continuous production of this compound derivatives durham.ac.uknih.gov.

Microfluidic reactors are at the forefront of this technological integration. These devices, with their high surface-area-to-volume ratios, enable rapid heat and mass transfer, leading to faster reaction times and improved yields elveflow.com. The precise control over residence time and temperature in microreactors can also lead to enhanced selectivity in chemical transformations elveflow.com. The use of microfluidics is being explored for a variety of chemical syntheses, and its application to the derivatization of nitrofurans is a promising area of future research laryee.comsci-hub.stmdpi-res.com.

Automated synthesis platforms that integrate flow reactors with purification and analysis modules are enabling the rapid generation of libraries of compounds for screening. For instance, a fully automated, sequential flow-through synthesis of a 44-member array of heterocyclic thioethers has been demonstrated, showcasing the power of this approach for accelerating drug discovery and materials development nih.gov. Such automated systems could be readily adapted for the synthesis and evaluation of a diverse range of this compound analogues.

Technology Key Advantages Application to this compound Chemistry Reference
Flow ChemistryEnhanced safety, improved process control, scalabilityContinuous production, safer handling of reactive intermediates chemistryviews.orgdurham.ac.uknih.gov
Microfluidic ReactorsRapid heat and mass transfer, precise control, faster reactionsOptimization of reaction conditions, improved yields and selectivity elveflow.comlaryee.comsci-hub.stmdpi-res.com
Automated SynthesisHigh-throughput synthesis, rapid library generationAccelerated discovery of new derivatives with desired properties nih.gov

Development of Advanced Analytical Methods for Reaction Monitoring and Product Characterization

The development of novel synthetic methodologies and the exploration of new applications for this compound necessitate the parallel development of advanced analytical techniques for real-time reaction monitoring and comprehensive product characterization.

Online NMR spectroscopy is emerging as a powerful tool for monitoring chemical reactions in real-time under flow conditions rsc.orgbruker.commagritek.com. By coupling a flow reactor to an NMR spectrometer, chemists can gain detailed insights into reaction kinetics, identify transient intermediates, and optimize reaction conditions with high precision magritek.commagritek.com. This technique would be invaluable for studying the formation of this compound and its subsequent transformations.

Mass spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), remains an indispensable tool for the identification and quantification of reaction products and impurities. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of novel 5-nitrofuran derivatives. Techniques such as Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-DAD) have been developed for the sensitive determination of nitrofuran metabolites, and similar methods could be adapted for the analysis of this compound nih.gov.

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are also vital for product characterization. FT-IR is routinely used to identify the characteristic vibrational frequencies of functional groups, such as the nitro (NO₂) and thiocyanate (SCN) groups in the target molecule tandfonline.comtandfonline.com. Raman spectroscopy can provide complementary information and is also amenable to online reaction monitoring in microfluidic devices elveflow.com.

A summary of advanced analytical methods applicable to this compound chemistry is provided below.

Analytical Technique Application Key Information Provided Reference
Online Flow NMRReal-time reaction monitoringReaction kinetics, intermediate identification, mechanism elucidation rsc.orgbruker.commagritek.commagritek.com
LC-MS / HRMSProduct identification and quantificationMolecular weight, elemental composition, impurity profiling nih.gov
FT-IR / Raman SpectroscopyProduct characterization, reaction monitoringFunctional group identification, structural information tandfonline.comtandfonline.comelveflow.com

Expanding the Scope of Predictive Design through Integrated Computational Chemistry Approaches

Computational chemistry is playing an increasingly pivotal role in guiding the design and development of new molecules with desired properties, and the field of 5-nitrofuran chemistry is no exception. By integrating computational modeling with experimental work, researchers can accelerate the discovery process and gain a deeper understanding of molecular behavior.

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are being used to investigate the electronic structure, reactivity, and spectroscopic properties of nitrofuran derivatives. These calculations can provide insights into reaction mechanisms, predict the regioselectivity of synthetic transformations, and help to rationalize experimental observations.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying the interactions of nitrofuran compounds with biological targets. For example, induced-fit docking (IFD) has been used to model the binding of 5-nitrofuran derivatives to nitroreductase enzymes, which are responsible for their activation as antimicrobial agents mdpi.comnih.gov. Such studies can help in the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies are being employed to build mathematical models that correlate the structural features of nitrofuran analogues with their biological activity aimspress.comacs.orgnih.govresearchgate.net. These models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts.

The application of these computational approaches to this compound and its derivatives holds immense promise for the predictive design of new functional materials, catalysts, and therapeutic agents.

Computational Method Application Predicted Properties/Insights Reference
Density Functional Theory (DFT)Elucidation of electronic structure and reactivityReaction mechanisms, spectroscopic properties, regioselectivityN/A
Molecular Docking / MD SimulationsStudy of intermolecular interactionsBinding modes with biological targets, design of inhibitors mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlation of structure with activityPrediction of biological activity of new analogues aimspress.comacs.orgnih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 5-Nitrofuran-2-yl thiocyanate and its derivatives?

  • Methodological Answer : The synthesis of this compound derivatives often involves nucleophilic substitution or cyclization reactions. For example, 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol can react with heteroaromatic aldehydes, alkyl/aryl isothiocyanates, or phenacyl bromides to form fused triazole and thiadiazole derivatives . Key steps include:
  • Using dimethylformamide (DMF) as a solvent with potassium hydroxide to facilitate intermediate formation .
  • Optimizing reaction times and temperatures (e.g., ethanol reflux for 70% yield in thiadiazole synthesis) .
    Characterization typically employs NMR, IR, and elemental analysis to confirm structural integrity .

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

  • Methodological Answer :
  • IR Spectroscopy : Detect C=O (1661 cm⁻¹) and C=N stretches to identify functional groups. Thiocyanate bonding modes (M-NCS vs. M-SCN) can be distinguished using FT-IR peak shifts .
  • NMR : ¹H and ¹³C NMR resolve aromatic protons (δ 7.34–8.41 ppm) and carbon environments (e.g., C=O at δ 165.32 ppm) .
  • Mass Spectrometry : Confirm molecular ions (e.g., m/z 547 for triazole-thiadiazole hybrids) and fragmentation patterns .

Q. What are key considerations for optimizing reaction yields in synthesizing this compound-containing heterocycles?

  • Methodological Answer :
  • Reagent Selection : Arylisothiocyanates and hydrazonoyl halides are critical for cyclization; potassium hydroxide enhances nucleophilicity .
  • Solvent Choice : Polar aprotic solvents like DMF stabilize intermediates .
  • Purification : Column chromatography or recrystallization (e.g., ethanol) improves purity .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in thiocyanate incorporation?

  • Methodological Answer :
  • Solvent Effects : DMF promotes thiocyanate nucleophilicity, favoring C-S bond formation over competing pathways .
  • Catalysts : Base catalysts (e.g., KOH) deprotonate intermediates, directing regioselectivity toward thiadiazole rings .
  • Temperature : Higher temperatures (e.g., reflux) accelerate cyclization but may degrade thermally sensitive nitrofuran moieties .

Q. What methodologies analyze kinetic stability and equilibrium dynamics of this compound complexes?

  • Methodological Answer :
  • Stopped-Flow Kinetics : Coupled with UV-Vis spectroscopy, this tracks rapid thiocyanate ligand exchange (e.g., Fe³⁺ complexes) under pseudo-first-order conditions .
  • Global Data Analysis : Software like ReactLab Equilibria models time-resolved spectra to calculate equilibrium constants (e.g., K for Fe(SCN)₂⁺) and molar absorptivities .

Q. How can contradictions in the Hofmeister effect inform experimental design for thiocyanate interactions?

  • Methodological Answer :
  • Surface Partitioning : Weakly hydrated anions (e.g., SCN⁻) preferentially adsorb to polymer interfaces, causing electrostatic stabilization despite salting-out effects .
  • Competing Mechanisms : Use calorimetry (DSC) and dynamic light scattering (DLS) to decouple anion-polymer interactions from bulk ionic strength effects .

Q. What strategies resolve discrepancies between theoretical and experimental reactivity data?

  • Methodological Answer :
  • Error Propagation Analysis : Quantify uncertainties in kinetic measurements (e.g., stopped-flow mixing efficiency) .
  • Cross-Validation : Compare DFT-predicted reaction pathways with experimental intermediates (e.g., TLC monitoring of arylisothiocyanate adducts) .
  • Peer Review Protocols : Adhere to standardized reporting (e.g., detailed Methods sections) to enhance reproducibility .

Data Presentation Guidelines

  • Tables : Summarize spectroscopic assignments (e.g., IR peaks for M-SCN vs. M-NCS) .
  • Figures : Include kinetic traces from stopped-flow experiments or NMR spectra with annotated shifts .
  • Supplemental Data : Provide raw equilibrium constants and computational input files for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.